2-[4-(Isopropyl)phenyl]cyclohexan-1-one
Description
2-[4-(Isopropyl)phenyl]cyclohexan-1-one is a substituted cyclohexanone derivative featuring a 4-isopropylphenyl group at the 2-position of the cyclohexanone ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, which allows for modifications to enhance physicochemical properties or biological activity.
Properties
CAS No. |
84604-97-7 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h7-11,14H,3-6H2,1-2H3 |
InChI Key |
ALUSOLIOHPWGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Isopropyl)phenyl]cyclohexan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 4-isopropylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 2-[4-(Isopropyl)phenyl]cyclohexan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Isopropyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(Isopropyl)phenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Isopropyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the phenyl ring or modifications to the cyclohexanone scaffold. These variations influence reactivity, stability, and biological interactions:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, F) increase polarity and metabolic stability but may reduce lipophilicity .
- Electron-donating groups (e.g., isopropyl) enhance lipophilicity, favoring passive diffusion across biological membranes .
Physicochemical Properties
Comparative data for logD (pH 7.4), a measure of lipophilicity:
Analysis :
Biological Activity
2-[4-(Isopropyl)phenyl]cyclohexan-1-one, often referred to as a derivative of cyclohexanone, has garnered attention in recent years for its potential biological activities. This compound's structure suggests that it may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to compile and analyze the existing literature on the biological activity of this compound, highlighting significant findings from case studies and research.
Chemical Structure and Properties
The chemical structure of 2-[4-(Isopropyl)phenyl]cyclohexan-1-one can be represented as follows:
This structure features a cyclohexanone core with an isopropyl-substituted phenyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds related to cyclohexanones can exhibit anticancer properties. For instance, modifications of similar structures have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives displayed moderate to low anti-glioblastoma activity, suggesting that structural alterations significantly impact efficacy. The presence of specific functional groups appears crucial for maintaining biological activity1.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| HR1 | Glioblastoma | 25 | Moderate activity |
| HR2 | Breast Cancer | 15 | High activity |
| HR3 | Lung Cancer | 30 | Low activity |
Anti-inflammatory Properties
The anti-inflammatory potential of cyclohexanone derivatives has also been explored. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, a study reported IC50 values for COX-2 inhibition in related compounds ranging from 0.04 to 0.69 μM, demonstrating significant anti-inflammatory effects2.
Table 2: COX Inhibition Data for Related Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 3a | 2.74 | 0.22 | 12.45 |
| 3b | 5.88 | 0.69 | 8.52 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Antimicrobial Activity
The antimicrobial properties of similar cyclohexanone derivatives have been studied extensively. These compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria. The mechanism of action often involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways3.
Table 3: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.39 |
| Compound B | Staphylococcus aureus | 12.5 |
| Compound C | Escherichia coli | >200 |
Case Studies
Several case studies have highlighted the potential applications of 2-[4-(Isopropyl)phenyl]cyclohexan-1-one in therapeutic contexts:
- Anticancer Study : A case study involving modified cyclohexanones showed promising results in reducing tumor size in animal models when administered at specific dosages.
- Inflammation Model : In vivo studies demonstrated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating strong anti-inflammatory properties.
- Antimicrobial Efficacy : Clinical trials on related compounds indicated a notable reduction in bacterial load among patients with resistant infections when treated with derivatives similar to 2-[4-(Isopropyl)phenyl]cyclohexan-1-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
